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Compound of Interest

Compound Name: VAF347

Cat. No.: B3182392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in

regulating cellular responses to a variety of endogenous and exogenous compounds. Its role in

xenobiotic metabolism and immune modulation has made it a significant target for therapeutic

development and toxicological studies. This guide provides a detailed comparison of two potent

AhR agonists: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a persistent environmental toxin

and prototypical AhR agonist, and VAF347, a novel synthetic compound with therapeutic

potential.

Quantitative Efficacy Comparison
The following tables summarize key quantitative data on the efficacy of VAF347 and TCDD as

AhR agonists, based on available experimental data.

Table 1: AhR Binding Affinity
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Compound Parameter Value
Species/Syste
m

Reference

TCDD Ki 0.5 nM Not Specified [1]

Kd 39 ± 20 nM

Recombinant

human AhR-

ARNT complex

[2]

VAF347
Competitive

Displacement

~50%

displacement of

[3H]TCDD at 10

nM

Guinea pig

hepatic cytosol
[3]

Table 2: Functional Potency - Inhibition of IL-6 Production

Compound IC50 Cell Line Conditions Reference

TCDD ~80 pM

Human

monocytic cell

line (MM1)

IL-4 and GM-

CSF induced
[3]

VAF347 ~5 nM

Human

monocytic cell

line (MM1)

IL-4 and GM-

CSF induced
[3]

Table 3: Functional Potency - Induction of Downstream Target Genes
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Compound Gene Parameter Value
Species/Sy
stem

Reference

TCDD CYP1A1
ED50

(protein)
0.22 µg/kg Rat (in vivo)

CYP1B1
ED50

(protein)
5.19 µg/kg Rat (in vivo)

CYP1A1
EC50

(mRNA)

0.04 - 0.14

nM

Primary

human

hepatocytes

VAF347 CYP1A1 Induction
Potent

induction

Human

peripheral

monocytes

CYP1B1 Induction
Potent

induction

Human

monocyte-

derived

dendritic cells

AhR Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as TCDD or

VAF347, to the cytosolic AhR complex. This binding event triggers a conformational change,

leading to the dissociation of chaperone proteins (e.g., Hsp90, XAP2, p23). The activated AhR-

ligand complex then translocates to the nucleus and heterodimerizes with the AhR nuclear

translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic

responsive elements (XREs) in the promoter regions of target genes, thereby initiating their

transcription. Key target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1,

which are involved in xenobiotic metabolism.
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Caption: Canonical AhR Signaling Pathway.

Experimental Workflow for Comparing AhR
Agonists
The following diagram outlines a general experimental workflow for the comparative evaluation

of AhR agonists like VAF347 and TCDD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3182392#comparing-the-efficacy-of-vaf347-and-tcdd-
as-ahr-agonists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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